![molecular formula C20H27N3O2S B2450759 Cyclohexyl(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanon CAS No. 897478-95-4](/img/structure/B2450759.png)
Cyclohexyl(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-ethoxy-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a cyclohexyl group, a piperazine ring, and a benzothiazole moiety, making it a unique and versatile molecule.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have shown that benzothiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For example, research indicates that compounds with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Antimicrobial Properties
Benzothiazole derivatives have demonstrated antimicrobial activity against various pathogens. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function. Studies have reported that similar derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Neuroprotective Effects
The compound's potential as an acetylcholinesterase inhibitor positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that benzothiazole derivatives can enhance acetylcholine levels by inhibiting the enzyme responsible for its breakdown, thus improving cognitive function in animal models of Alzheimer's disease .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various benzothiazole derivatives, including the compound of interest, evaluated their biological activities through in vitro assays. The findings revealed that certain derivatives exhibited potent inhibitory activity against acetylcholinesterase, with IC50 values comparable to established drugs used in Alzheimer's treatment .
Case Study 2: Antimicrobial Activity Assessment
In another investigation, the antimicrobial efficacy of the compound was tested against a panel of bacterial strains. The results indicated that the compound showed significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antibiotics .
Wirkmechanismus
Target of Action
It is known that benzothiazole derivatives have shown significant activity againstMycobacterium tuberculosis .
Mode of Action
tuberculosis . The compound likely interacts with its targets, leading to changes that inhibit the growth of the bacteria.
Biochemical Pathways
Benzothiazole derivatives have been found to have potent anti-tubercular activity . This suggests that the compound may affect pathways related to the survival and replication of M. tuberculosis.
Result of Action
Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may lead to the death of M. tuberculosis cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-ethoxy-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method is the condensation of 2-aminothiophenol with ethyl 4-chlorobenzoate under basic conditions to form the benzothiazole ring. This intermediate is then reacted with piperazine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the piperazine derivative. Finally, the cyclohexyl group is introduced through a nucleophilic substitution reaction using cyclohexyl bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-ethoxy-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Alkylated or acylated derivatives
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides
- N-(thiazol-2-yl)benzenesulfonamides
Uniqueness
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-ethoxy-1,3-benzothiazole stands out due to its unique combination of a cyclohexyl group, a piperazine ring, and a benzothiazole moiety. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications. Its structural complexity allows for multiple points of chemical modification, enabling the development of derivatives with tailored properties .
Biologische Aktivität
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-ethoxy-1,3-benzothiazole is a compound belonging to the benzothiazole family, known for its diverse biological activities. Benzothiazoles and their derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. This article delves into the biological activity of this specific compound, synthesizing findings from various studies and reviews.
Structure and Properties
The structure of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-ethoxy-1,3-benzothiazole can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 351.46 g/mol
The presence of the benzothiazole moiety in the compound contributes significantly to its biological properties. The nitrogen and sulfur atoms in the benzothiazole ring are crucial for its interaction with biological targets.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties by interfering with cellular processes such as DNA replication and apoptosis. The compound has shown promise in inhibiting tumor growth in various cancer models through mechanisms that may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of specific kinases involved in cell signaling pathways.
A study highlighted that benzothiazole derivatives could effectively target cancer stem cells, which are often resistant to conventional therapies .
Antimicrobial Activity
Benzothiazole compounds are recognized for their antimicrobial properties. The specific compound has demonstrated effectiveness against a range of pathogens, including bacteria and fungi. Key findings include:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Exhibits antifungal properties against common fungal strains.
The antimicrobial mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential enzymes .
Anti-inflammatory Activity
The anti-inflammatory potential of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-ethoxy-1,3-benzothiazole has been explored in several studies. The compound appears to modulate inflammatory pathways by:
- Inhibiting pro-inflammatory cytokines.
- Reducing oxidative stress markers.
This activity suggests its potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications at various positions on the benzothiazole ring can enhance potency and selectivity. Key observations include:
Modification | Effect on Activity |
---|---|
Ethoxy group at position 4 | Enhances lipophilicity, improving cell membrane penetration |
Cyclohexanecarbonyl group | Contributes to selective binding to specific targets |
These modifications can lead to improved therapeutic profiles and reduced side effects .
Case Studies
Several case studies have evaluated the efficacy of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-ethoxy-1,3-benzothiazole in different biological contexts:
- In Vitro Cancer Study : A study demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. The IC50 value was found to be significantly lower than that of standard chemotherapeutic agents .
- Antimicrobial Efficacy : Another study tested this compound against Staphylococcus aureus and Candida albicans, showing a minimum inhibitory concentration (MIC) that was effective at low concentrations, indicating strong antimicrobial potential .
- Anti-inflammatory Effects : In a model of acute inflammation, treatment with this compound resulted in a significant reduction in paw edema compared to control groups, highlighting its therapeutic potential in inflammatory conditions .
Eigenschaften
IUPAC Name |
cyclohexyl-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-2-25-16-9-6-10-17-18(16)21-20(26-17)23-13-11-22(12-14-23)19(24)15-7-4-3-5-8-15/h6,9-10,15H,2-5,7-8,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESUKWNIXBMFHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.